1-(3,5-dinitropyridin-2-yl)azetidine-3-carboxylic Acid
Description
Properties
IUPAC Name |
1-(3,5-dinitropyridin-2-yl)azetidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O6/c14-9(15)5-3-11(4-5)8-7(13(18)19)1-6(2-10-8)12(16)17/h1-2,5H,3-4H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFKZHUUQSVZQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of N-Benzyl-3,3-Bis(hydroxymethyl)azetidine
The core methodology involves base-catalyzed elimination of water from N-benzyl-3,3-bis(hydroxymethyl)azetidine (Equation 1):
$$
\text{N-Benzyl-3,3-bis(hydroxymethyl)azetidine} \xrightarrow[\text{ZnO, 200°C}]{\text{KOH}} \text{N-Benzyl-azetidine-3-carboxylic acid} + \text{H}_2\uparrow
$$
- Catalyst : Zinc oxide (0.2–5 wt%) preferred for viscosity control
- Temperature : 175–225°C (optimal 200°C)
- Pressure : Atmospheric to 10⁷ Pa (no significant yield improvement under high pressure)
Hydrogen gas evolution (14.4 L per 200 mmol substrate) serves as an in situ reaction progress indicator.
Hydrogenolytic Deprotection
Removal of the N-benzyl group is achieved via catalytic hydrogenation:
- Substrate : N-Benzyl-azetidine-3-carboxylic acid (34.2 g) in acetic acid (150 mL)
- Catalyst : 10% Pd/C (2 g)
- Conditions : H₂ atmosphere, 50–55°C, 22 h
- Workup : Filtration, solvent evaporation, isopropyl alcohol crystallization
- Yield : 17 g (90% purity)
Critical to success is maintaining acidic conditions (acetic acid) to prevent zwitterion formation and ensure catalyst activity.
Coupling Strategies: Conjoining Pyridine and Azetidine Moieties
The final assembly of 1-(3,5-dinitropyridin-2-yl)azetidine-3-carboxylic acid necessitates regioselective bond formation between the electron-deficient pyridine and the azetidine nitrogen.
Nucleophilic Aromatic Substitution (SNAr)
The 2-position of 3,5-dinitropyridin-2-amine is highly activated for SNAr due to:
- -I/-M effects from adjacent nitro groups
- Leaving group potential of the amino group via diazotization
Proposed Pathway:
- Diazotization : Convert 3,5-dinitropyridin-2-amine to 2-diazonium-3,5-dinitropyridine using NaNO₂/HCl
- Chloride Displacement : Treat with CuCl to form 2-chloro-3,5-dinitropyridine
- Azetidine Coupling : React with azetidine-3-carboxylic acid in DMF at 80–100°C with K₂CO₃ base
Challenges :
- Carboxylic acid proton may hinder nucleophilicity → Protection strategy : Use methyl ester (later saponified)
- Competing hydrolysis of chloro intermediate → Anhydrous conditions required
Buchwald-Hartwig Amination
An alternative Pd-mediated coupling could directly utilize 3,5-dinitropyridin-2-amine:
$$
\text{3,5-Dinitropyridin-2-amine} + \text{Azetidine-3-carboxylic acid} \xrightarrow[\text{Xantphos}]{\text{Pd}2(\text{dba})3, \text{Cs}2\text{CO}3} \text{Target Compound}
$$
However, the strong electron-withdrawing nitro groups may deactivate the aryl halide, necessitating high temperatures (>120°C) and specialized ligands.
Process Optimization and Scalability Considerations
Synthetic efficiency hinges on addressing three critical bottlenecks:
Nitropyridine Stability Under Coupling Conditions
Thermogravimetric analysis (TGA) data from shows 3,5-dinitropyridin-2-amine decomposition onset at 210°C, constraining reaction temperatures during coupling. Microwave-assisted synthesis could enhance rates while avoiding thermal degradation.
Purification Challenges
Final product purification requires orthogonal methods:
- Acid-base extraction : Leverage carboxylic acid pKa (~4.5)
- Preparative HPLC : C18 column, 0.1% TFA/ACN gradient
- Crystallization : Isopropyl alcohol/water mixtures
Chemical Reactions Analysis
Types of Reactions
1-(3,5-dinitropyridin-2-yl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (SNAr): The nitro groups on the pyridine ring make it susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups can be reduced to amines under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include thiols and amines, often under basic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-(3,5-dinitropyridin-2-yl)azetidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Employed in the development of fluorescent probes for detecting biothiols in biological systems.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,5-dinitropyridin-2-yl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in the context of fluorescent probes, the compound’s fluorescence is quenched by the electron-withdrawing nitro groups and is turned on by biothiol-triggered nucleophilic aromatic substitution . This mechanism is crucial for its application in detecting biological thiols.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare key structural analogs of azetidine-3-carboxylic acid, emphasizing substituent effects on properties and applications.
Table 1: Structural and Functional Comparison of Azetidine-3-Carboxylic Acid Derivatives
Structural and Electronic Effects
- Electron-Withdrawing vs. Donating Groups: The target compound’s 3,5-dinitropyridin-2-yl substituent is strongly electron-withdrawing, which could enhance acidity at the carboxylic acid position and reduce nucleophilicity of the azetidine nitrogen.
- Heterocyclic Substituents : The triazine substituent in introduces a nitrogen-rich heterocycle, likely enhancing hydrogen-bonding interactions in drug design. The nitro groups in the target compound may favor applications in high-energy materials or as intermediates in electrophilic substitutions.
Biological Activity
1-(3,5-Dinitropyridin-2-yl)azetidine-3-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The chemical structure of 1-(3,5-dinitropyridin-2-yl)azetidine-3-carboxylic acid can be represented as follows:
- Molecular Formula : C₉H₈N₄O₄
- Molecular Weight : 224.18 g/mol
- IUPAC Name : 1-(3,5-dinitropyridin-2-yl)azetidine-3-carboxylic acid
This compound features a pyridine ring substituted with two nitro groups and an azetidine ring, which is crucial for its biological activity.
Biological Activity Overview
1-(3,5-Dinitropyridin-2-yl)azetidine-3-carboxylic acid has been studied for various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against a range of bacterial strains.
- Antimalarial Activity : Research indicates potential efficacy against Plasmodium falciparum, the causative agent of malaria. Compounds with similar structural motifs have demonstrated activity against drug-resistant strains.
Table 1: Summary of Biological Activities
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antimalarial | Effective against P. falciparum | |
| Cytotoxicity | Low toxicity in human cells |
The mechanisms underlying the biological activities of 1-(3,5-dinitropyridin-2-yl)azetidine-3-carboxylic acid are not fully elucidated but may involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit critical enzymes in pathogens, disrupting their metabolic processes.
- Interaction with Cellular Targets : The compound may interact with specific cellular receptors or transporters, altering cellular functions and leading to antimicrobial effects.
Case Studies and Research Findings
Several studies have explored the biological implications of azetidine derivatives, including 1-(3,5-dinitropyridin-2-yl)azetidine-3-carboxylic acid:
Case Study 1: Antimicrobial Efficacy
A study demonstrated that derivatives with similar structures exhibited potent antimicrobial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were significantly lower than those of traditional antibiotics, suggesting a promising alternative for treating resistant strains.
Case Study 2: Antimalarial Properties
Research focusing on azetidine-based compounds revealed that some derivatives showed EC₅₀ values in the low micromolar range against P. falciparum. These findings indicate that modifications to the azetidine scaffold can enhance antimalarial activity while maintaining low cytotoxicity in human cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
